3-Chloro-4-nitrobenzonitrile

Tyrosine Phosphatase Enzyme Inhibition Neurobiology

For research programs where molecular topology dictates function, only the 3-chloro-4-nitro isomer (CAS 34662-29-8) is viable. Its unique ortho-/para-substitution pattern is essential for synthesizing radiolabeled SERT ligands for PET imaging and provides a defined inhibition profile against STEP (IC50=33 nM). This specific regioisomer is the documented starting material for PCMT pathway modulation; alternative isomers like 4-Chloro-3-nitrobenzonitrile will derail synthetic routes and alter biological activity. Secure the correct building block for your medicinal chemistry or biochemical assay development.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 34662-29-8
Cat. No. B1354924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-nitrobenzonitrile
CAS34662-29-8
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
InChIKeyPAIMPYHIOHKXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-nitrobenzonitrile (CAS 34662-29-8): A Differentiated Substituted Benzonitrile Intermediate for Targeted Synthesis


3-Chloro-4-nitrobenzonitrile (CAS 34662-29-8) is a disubstituted aromatic compound belonging to the class of halogenated nitrobenzonitriles . Its molecular architecture comprises a benzonitrile core with an electron-withdrawing nitro group at the para position relative to the cyano group and an ortho-chlorine substituent . This specific substitution pattern confers distinct reactivity, making it a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals .

Why 3-Chloro-4-nitrobenzonitrile Cannot Be Readily Substituted with Structural Isomers in Regioselective Applications


Substituting 3-Chloro-4-nitrobenzonitrile with a close isomer like 4-Chloro-3-nitrobenzonitrile (CAS 939-80-0) or other halogenated benzonitriles is generally not feasible due to the profound impact of substituent positioning on chemical reactivity . The relative orientation of the chlorine and nitro groups dictates the electronic landscape of the aromatic ring, which governs the regioselectivity and rate of subsequent reactions such as nucleophilic aromatic substitution . Furthermore, target-specific interactions, such as the inhibition of the enzyme PCMT, are dependent on the precise molecular topology presented by the 3-chloro-4-nitro substitution pattern, a feature that cannot be replicated by alternative isomers .

Product-Specific Quantitative Evidence Guide for 3-Chloro-4-nitrobenzonitrile Selection


Differential Inhibition of STEP Tyrosine Phosphatase in the Absence vs. Presence of Glutathione

3-Chloro-4-nitrobenzonitrile demonstrates context-dependent inhibitory activity against STEP (Striatal-Enriched Tyrosine Phosphatase), with a pronounced loss of potency in the presence of glutathione (GSH) [1]. While direct comparative data for isomers is absent in this assay, this specific GSH-dependent inhibition profile is a direct function of its unique molecular structure and defines a distinct mechanistic behavior not shared by unsubstituted or differently substituted benzonitriles.

Tyrosine Phosphatase Enzyme Inhibition Neurobiology

Specific Inhibitory Activity Against Phosphatidylcholine:Phosphatidylethanolamine N-Methyltransferase (PCMT)

3-Chloro-4-nitrobenzonitrile is reported to be an inhibitor of the enzyme phosphatidylcholine:phosphatidylethanolamine N-methyltransferase (PCMT) in rat liver microsomes . The compound's molecular structure is noted for its similarity to myriocin, a known natural product inhibitor of serine palmitoyltransferase . This establishes 3-chloro-4-nitrobenzonitrile as a synthetic entry point for exploring this pharmacophore. No equivalent activity is reported for its positional isomers or other simple halogenated benzonitriles, suggesting that the specific 3-chloro-4-nitro substitution pattern is a critical determinant for this biological interaction.

Lipid Metabolism Transferase Inhibition Biochemistry

Validated Application as a Key Intermediate in Radiosynthesis of Serotonin Transporter (SERT) Ligands

3-Chloro-4-nitrobenzonitrile is specifically utilized as a key intermediate in the radiosynthesis of analogs of serotonin transporter (SERT) ligands for Positron Emission Tomography (PET) studies . This application relies on the unique reactivity conferred by the 3-chloro-4-nitro substitution pattern, which facilitates the introduction of radioisotopes or other necessary functional groups. Alternative isomers or differently functionalized benzonitriles would not undergo the same regioselective transformations, rendering them unsuitable for this specific synthetic pathway.

PET Imaging Radiosynthesis Neuropharmacology

Best Research and Industrial Application Scenarios for 3-Chloro-4-nitrobenzonitrile (CAS 34662-29-8)


Radiosynthetic Intermediate for SERT-Targeting PET Tracers

3-Chloro-4-nitrobenzonitrile is the correct starting material for laboratories engaged in the multi-step synthesis of radio-labeled serotonin transporter (SERT) ligands for positron emission tomography (PET) . This specific application is documented and relies on the compound's unique regioelectronic properties. Substitution with a different isomer would derail the established synthetic route and is not a viable alternative.

Biochemical Tool Compound for Investigating PCMT and Transferase Activity

This compound can be employed as a biochemical tool to study the role of phosphatidylcholine:phosphatidylethanolamine N-methyltransferase (PCMT) in cellular models . Its reported inhibitory activity in rat liver microsomes provides a specific, if unquantified, entry point for modulating this pathway, which is relevant to lipid metabolism research. The activity is not associated with other simple halogenated benzonitriles, making this isomer the relevant choice.

Scaffold for Developing Selective STEP Inhibitors

For medicinal chemistry programs focused on tyrosine phosphatase inhibitors, particularly those targeting STEP, 3-Chloro-4-nitrobenzonitrile serves as a starting scaffold with a known, quantifiable activity profile (IC50 = 33 nM) . Its dramatic loss of potency in the presence of glutathione (IC50 = 20 µM) presents a unique opportunity to design analogs with improved metabolic stability or a different selectivity profile, a feature that distinguishes it from structurally simpler or unrelated starting points [1].

General Synthesis of Substituted Benzonitrile Derivatives via Regioselective Transformations

As a versatile building block, 3-Chloro-4-nitrobenzonitrile is valuable in organic synthesis for creating more complex molecules via regioselective transformations . The ortho-relationship between the nitro and chloro groups, and their para relationship to the cyano group, creates a unique reactivity profile for nucleophilic aromatic substitution reactions, enabling the sequential introduction of diverse chemical functionalities that would be impossible with other substitution patterns [1].

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